Syn-Isomer Stereochemical Purity: 27:1 Syn:Anti Ratio from the Patented Glaxo Process vs. Unsatisfactory Prior-Art Yields
The EP0102687A2 patent (Glaxo Group, 1984) discloses that when ethyl 4-chloroacetoacetate is nitrosated with isopropyl nitrite under acidic conditions, the resulting ethyl 4-chloro-2-hydroxyiminoacetoacetate is obtained with a syn:anti isomer ratio of approximately 27:1 (corresponding to ~96.4% syn-isomer content) as determined by ¹H-NMR analysis of the crystalline product [1]. This contrasts with the conventional two-step route (NaNO₂/AcOH nitrosation of ethyl acetoacetate, followed by SO₂Cl₂ chlorination), which the same patent explicitly characterizes as giving yields of the (Z)-4-chloro-2-hydroxyiminoacetoacetate intermediate that are 'generally unsatisfactory for commercial production' [1]. The patent further specifies that the 4-halo intermediate is obtained 'predominantly as its syn-isomer, e.g., containing at least 75% and preferably 85% of the syn-isomer' when using the claimed process, whereas the prior art often yields mixtures requiring chromatographic separation [1]. The 27:1 ratio was confirmed by dissolving the crystalline mass in isopropyl alcohol, diluting with DMSO-d₆ (2.5 volumes), and integrating the syn and anti oxime proton signals by NMR [1].
| Evidence Dimension | Syn:anti stereoisomer ratio (determines downstream cephalosporin antibacterial potency) |
|---|---|
| Target Compound Data | Syn:anti ratio ~27:1 (≥96.4% syn) for ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate prepared by the Glaxo patented process (isopropyl nitrite, HCl, isopropyl alcohol, 21 h, room temperature) |
| Comparator Or Baseline | Prior art two-step method (NaNO₂/AcOH nitrosation of ethyl acetoacetate followed by SO₂Cl₂ chlorination): yields described as 'unsatisfactory for commercial production'; the 4-chloro intermediate typically contains lower syn-isomer proportions and requires isolation/crystallization to upgrade stereochemical purity |
| Quantified Difference | ≥96.4% syn for patented process vs. 'generally unsatisfactory' yields with lower syn enrichment for prior art; the anti-isomer of cephalosporin oxyimino side chains is reported to be up to 80-fold less active against β-lactamase-producing bacteria in related cephalosporin series [2] |
| Conditions | Nitrosation with isopropyl nitrite under acidic conditions (conc. HCl) in isopropyl alcohol or di-isopropyl ether at room temperature; stereochemistry determined by ¹H-NMR in DMSO-d₆ |
Why This Matters
Procurement of a high syn-isomer content batch directly reduces the downstream burden of stereochemical purification and ensures that the final ceftazidime API meets pharmacopoeial requirements for the active (Z)-isomer, which is a regulatory prerequisite for antibiotic activity.
- [1] Turner MR, Miller T (Glaxo Group Limited). EP0102687A2 – Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. Published 1984-03-14. Lines 151–178 (syn-isomer ratio ≥85%, 27:1 syn:anti). View Source
- [2] Chabbert YA, Lutz AJ. HR 756, the syn isomer of a new methoxyimino cephalosporin with unusual antibacterial activity. Antimicrobial Agents and Chemotherapy, 1978. (Reports 80-fold greater activity of syn-isomer vs. anti-isomer against β-lactamase-producing strains.) View Source
